(4-bromo-2-chlorophenoxy)acetic acid

Description

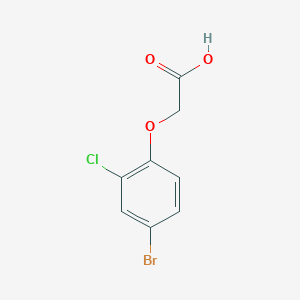

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBRFZHSIYFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351190 | |

| Record name | (4-bromo-2-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77228-67-2 | |

| Record name | (4-bromo-2-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-chlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chlorophenoxy Acetic Acid

Established Synthetic Routes to (4-Bromo-2-chlorophenoxy)acetic Acid

The primary and most established method for synthesizing this compound is through the Williamson ether synthesis, a reliable and versatile reaction in organic chemistry. wikipedia.orgnumberanalytics.com

Regioselective Synthesis from Precursor Halogenated Phenols

The synthesis of this compound begins with the appropriate precursor, 4-bromo-2-chlorophenol (B165030). The regioselective synthesis of this precursor is crucial to ensure the correct isomer of the final product. The bromination of 2-chlorophenol (B165306) is a key step, and reaction conditions can be controlled to favor the formation of 4-bromo-2-chlorophenol over other isomers, such as 2-bromo-6-chlorophenol (B1265517) or 2,6-dibromo-2-chlorophenol. google.com A process for producing 4-bromo-2-chlorophenols involves the bromination of 2-chlorophenol in the presence of specific catalysts, which substantially avoids the formation of undesired isomers, yielding the 4-bromo-2-chlorophenol with excellent purity. google.com

Once the 4-bromo-2-chlorophenol is obtained, it is reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate), under basic conditions. The phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the ether linkage. This reaction is an adaptation of the Williamson ether synthesis, which was first developed by Alexander Williamson in 1850. wikipedia.orgnumberanalytics.com

The reaction sequence is as follows:

Deprotonation of the phenol: 4-bromo-2-chlorophenol reacts with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the sodium or potassium 4-bromo-2-chlorophenoxide salt.

Nucleophilic substitution: The resulting phenoxide ion attacks the alkyl halide of the acetic acid derivative (e.g., chloroacetic acid) in an SN2 reaction, leading to the formation of this compound after an acidic workup. wikipedia.org

Mechanistic Analysis of Key Reaction Steps in the Formation of this compound

The core reaction for forming the ether linkage in this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgnumberanalytics.com

The key mechanistic steps are:

Formation of the Nucleophile: A base, such as sodium hydroxide or a stronger base like sodium hydride, deprotonates the hydroxyl group of 4-bromo-2-chlorophenol. youtube.comyoutube.com This creates a potent nucleophile, the 4-bromo-2-chlorophenoxide ion.

SN2 Attack: The phenoxide ion then performs a backside attack on the electrophilic carbon atom of the haloacetic acid or its ester. wikipedia.org This carbon bears a partial positive charge due to the electronegativity of the attached halogen (the leaving group). youtube.com

Concerted Mechanism: The bond formation between the phenoxide oxygen and the carbon, and the breaking of the carbon-halogen bond occur simultaneously in a single, concerted step. wikipedia.org

Inversion of Stereochemistry: If the electrophilic carbon were chiral, this SN2 attack would result in an inversion of stereochemistry. However, in the synthesis of this compound from chloroacetic acid, the target carbon is not a stereocenter.

The regioselectivity of the reaction (O-alkylation vs. potential C-alkylation) is a critical factor. While O-alkylation is the desired pathway to form the ether, C-alkylation, where the electrophile attacks the aromatic ring, is a possible side reaction. The choice of solvent can significantly impact this selectivity. For instance, in related Williamson ether syntheses, polar aprotic solvents like acetonitrile (B52724) have been shown to highly favor O-alkylation over C-alkylation when compared to protic solvents like methanol (B129727). researchgate.net

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yields of this compound

Optimizing the synthesis of this compound focuses on maximizing the yield and purity by carefully selecting reagents and controlling reaction parameters. Key factors for optimization are derived from the principles of the Williamson ether synthesis.

Key Optimization Parameters:

| Parameter | Recommended Conditions & Reagents | Rationale |

| Base | Strong bases like NaOH, KOH, or K₂CO₃ are commonly used. Sodium hydride (NaH) can also be employed for complete deprotonation. | The base must be strong enough to fully deprotonate the phenol, creating a high concentration of the reactive phenoxide nucleophile. numberanalytics.comyoutube.com |

| Solvent | Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or acetone (B3395972) are preferred. wikipedia.org | These solvents effectively solvate the cation of the base (e.g., Na⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus facilitating the SN2 reaction. wikipedia.orgnumberanalytics.com |

| Alkylating Agent | Chloroacetic acid or its sodium salt, or esters like ethyl chloroacetate (B1199739) are effective. Bromoacetic acid derivatives can also be used and may be more reactive. | Primary alkyl halides are ideal for SN2 reactions as they are less sterically hindered and less prone to competing elimination reactions. wikipedia.org |

| Temperature | The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C. wikipedia.org | Higher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions, so a balance must be found. |

| Reaction Time | Typically ranges from 1 to 8 hours. wikipedia.org | The reaction should be monitored (e.g., by TLC) to determine the point of completion and avoid degradation of the product from prolonged heating. |

In laboratory syntheses, yields for Williamson ether reactions generally range from 50–95%. wikipedia.org For analogous preparations, such as the chlorination of phenoxyacetic acid to form 2,4-dichlorophenoxyacetic acid, using a medium of glacial acetic acid with acetic anhydride (B1165640) and sodium chloride has been shown to improve selectivity and yield. google.com This suggests that fine-tuning the solvent system and additives can be a powerful optimization strategy.

Derivatization Strategies and Functional Group Transformations Utilizing this compound

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation Reactions Involving this compound

The carboxylic acid moiety can readily undergo acylation reactions, most commonly through esterification.

Esterification: this compound can be converted to its corresponding esters via Fischer esterification. This typically involves refluxing the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org This method is analogous to the preparation of methyl 4-bromophenylacetate from 4-bromophenylacetic acid. wikipedia.org The esterification can be a crucial step for preparing intermediates for further synthesis. google.com

Example of Esterification: this compound + Methanol (CH₃OH) + H₂SO₄ (catalyst) → Methyl (4-bromo-2-chlorophenoxy)acetate + H₂O

Preparation of Activated Intermediates from this compound for Further Elaboration

To enhance its reactivity towards weaker nucleophiles, this compound can be converted into more reactive "activated" intermediates.

Acyl Chloride Formation: The most common method for activating a carboxylic acid is to convert it into an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or other reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). google.com The resulting (4-bromo-2-chlorophenoxy)acetyl chloride is a highly reactive electrophile.

Use of Activated Intermediates: This acyl chloride can then be easily reacted with a variety of nucleophiles to form other derivatives in high yield. For example:

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides.

Anhydride Formation: Reaction with a carboxylate salt can form a mixed anhydride.

Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine, provides a route to esters under milder conditions than Fischer esterification.

The preparation of these activated intermediates is a fundamental strategy for incorporating the (4-bromo-2-chlorophenoxy)acetyl group into more complex molecules. google.comgoogle.com

Role of 4 Bromo 2 Chlorophenoxy Acetic Acid in the Development of Bioactive Molecules

(4-Bromo-2-chlorophenoxy)acetic Acid as a Key Precursor for Chemical Probes and Biological Tools

The molecular architecture of this compound, featuring a di-substituted halogenated aromatic ring linked to a carboxylic acid moiety, makes it a valuable starting material for creating chemical probes and biological tools. The presence of bromine and chlorine atoms on the phenyl ring, along with the ether linkage and the acetic acid side chain, provides multiple reactive sites for chemical modification. uni.lu These features allow for the systematic synthesis of a library of derivatives where each part of the molecule can be altered to fine-tune its interaction with biological macromolecules.

The carboxylic acid group is particularly important, as it can be readily converted into esters, amides, and other functional groups, facilitating the attachment of this molecular scaffold to other chemical entities or surfaces. This adaptability is crucial for developing probes designed to investigate biological pathways or to identify and validate new drug targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 265.49 g/mol |

| XlogP (predicted) | 2.9 |

| InChIKey | VCDBRFZHSIYFRO-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Synthesis of Rho GTPase Inhibitors Derived from this compound

The Rho family of small GTPases, including Rho, Rac, and Cdc42, are critical regulators of the actin cytoskeleton and are implicated in cellular processes such as cell motility, adhesion, and proliferation. Their dysregulation is a hallmark of various diseases, including cancer, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively target these proteins is an area of intense research.

While direct synthesis pathways are proprietary, the structural framework of this compound serves as a relevant scaffold for designing inhibitors of Rho GTPases. Specific inhibitors of Cdc42, such as ZCL278, are characterized by a substituted aromatic core. The design principle of such inhibitors often involves creating a molecule that can fit into specific binding pockets on the protein surface, thereby preventing the protein from adopting its active conformation or interacting with its downstream effectors. The halogenated phenoxyacetic acid structure provides a rigid backbone that can be functionalized to achieve the desired shape and chemical complementarity for potent and selective inhibition.

Structure-activity relationship (SAR) studies are fundamental to transforming a precursor molecule into a potent and selective drug candidate. For derivatives of this compound, SAR investigations would focus on how modifications to the molecule affect its biological activity.

Key areas of modification and their potential impact include:

Aromatic Ring Substituents: The nature and position of the halogen atoms (bromo and chloro) are critical. These electron-withdrawing groups influence the electronic properties of the phenyl ring and can engage in halogen bonding with the target protein. Altering their positions or substituting them with other groups (e.g., fluoro, trifluoromethyl) can dramatically impact binding affinity and selectivity.

The Ether Linkage: The oxygen atom provides a specific geometry and can act as a hydrogen bond acceptor. Replacing it could alter the compound's conformation and biological activity.

The Acetic Acid Moiety: This group is often a key interaction point. Converting the carboxylic acid to amides or esters allows for the exploration of additional binding interactions and can modulate the compound's physicochemical properties, such as cell permeability.

In related anti-parasitic drug discovery efforts, SAR studies have shown that electron-withdrawing groups on an aryl tail group are preferred over electron-donating groups, highlighting the importance of the halogenation pattern seen in this compound.

Exploration of this compound Derivatives as Anti-parasitic Agents

The search for new anti-parasitic drugs is a global health priority, particularly for neglected tropical diseases. Chemical scaffolds that can be readily modified to target essential parasite enzymes are of significant interest.

Trypanosoma brucei is the parasite responsible for African trypanosomiasis, or sleeping sickness. Its survival depends on essential enzymes that are distinct from their human counterparts, making them viable drug targets. One such enzyme is leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.

Inhibitors of T. brucei LeuRS have been designed using scaffolds that can be conceptually derived from phenoxyacetic acid structures. For example, research into benzoxaborole-based inhibitors revealed that modifications at the C(6) position with different chemical groups could enhance binding affinity. A (4-bromo-2-chlorophenoxy)acetyl moiety could be synthesized and attached at such a position to explore new binding interactions within the enzyme's active site. The bromo and chloro substituents would probe specific pockets of the enzyme, potentially leading to enhanced potency and selectivity against the parasite's enzyme over the human equivalent.

Emerging Biological Applications of Compounds Synthesized from this compound

Beyond its role as a precursor in medicinal chemistry, this compound and its close analogs are utilized in other biological contexts. For instance, related chlorophenoxyacetic acids are known to function as plant growth regulators and herbicides. nih.gov They can be used to control broadleaf weeds in agricultural settings. synquestlabs.com This herbicidal activity stems from their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target plant. These applications, while distinct from human therapeutics, underscore the broad biological activity of the chlorophenoxyacetic acid chemical class and its derivatives.

Advanced Analytical Techniques for Characterization of 4 Bromo 2 Chlorophenoxy Acetic Acid and Its Derivatives

Spectroscopic Analysis in the Structural Elucidation of (4-Bromo-2-chlorophenoxy)acetic Acid.

Spectroscopic methods provide fundamental information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts of proton (¹H) and carbon-¹³ (¹³C) nuclei, the structural connectivity of this compound can be definitively established.

In ¹³C NMR, the carbons of the aromatic ring would exhibit distinct signals between 110 and 160 ppm. The carboxyl carbon is the most deshielded, appearing around 170-180 ppm, while the methylene (B1212753) carbon is expected in the 65-70 ppm range.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 145 |

| Ar-O | --- | 150 - 160 |

| -OCH₂- | ~4.7 | 65 - 70 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) Applications for Molecular Weight Confirmation and Fragmentation Patterns of this compound.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrClO₃), the monoisotopic mass is 263.91888 Da. uni.lu MS analysis confirms this molecular weight, providing crucial evidence for the compound's identity.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edudocbrown.info This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and its fragments, specifically at M, M+2, and M+4, which simplifies the identification of halogenated compounds. docbrown.info

The fragmentation pattern provides further structural information. Common fragmentation pathways for phenoxyacetic acids include the cleavage of the ether bond. A primary fragmentation would be the loss of the carboxymethyl group (•CH₂COOH) or cleavage to form the 4-bromo-2-chlorophenoxy radical. Another expected fragmentation is the loss of the halogen atoms. miamioh.edu Analysis of these fragmentation patterns helps to piece together the molecular structure. Predicted collision cross-section (CCS) values can also aid in identification by providing information on the ion's shape. uni.lu

Chromatographic Separations and Purity Assessment of this compound.

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.com

A typical HPLC method would involve a C18 or a phenyl-based analytical column. sielc.comnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often acidified with phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. sielc.comjchr.org Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light effectively (e.g., at 240 nm). nih.gov This method allows for the separation of the main compound from its precursors, by-products (like dichlorophenols), and other related impurities. nih.gov

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Phenyl, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid (Gradient or Isocratic) nih.govsielc.com |

| Flow Rate | 1.0 - 1.8 mL/min nih.govsielc.com |

| Detection | UV at 240 nm nih.gov |

| Internal Standard | 2,4,5-TP (for quantitative analysis) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Techniques for Rapid Analysis.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.com The methodologies used for HPLC are directly transferable to UPLC, but with much shorter run times, making UPLC an ideal choice for high-throughput screening and rapid purity checks of this compound.

Gas Chromatography (GC) Considerations for Volatile Derivatives.

Gas Chromatography (GC) is a powerful analytical technique for volatile and thermally stable compounds. However, due to its low volatility and polar carboxylic acid group, this compound is not suitable for direct GC analysis. thermofisher.com

To analyze this compound by GC, it must first be converted into a more volatile and less polar derivative. A common approach is esterification, for example, by reacting the carboxylic acid with an alcohol (like methanol (B129727) in the presence of an acid catalyst) to form the corresponding methyl ester. Another widely used technique for acidic compounds is derivatization with reagents like pentafluorobenzyl bromide (PFBBr), which creates highly electron-capturing derivatives suitable for sensitive detection by an electron capture detector (ECD) or by GC-MS. thermofisher.comresearchgate.net This derivatization step, followed by GC or GC-MS analysis, is a robust method for the trace-level detection and identification of this compound and its related acidic impurities. nih.govnih.gov

Computational and Theoretical Investigations Pertaining to 4 Bromo 2 Chlorophenoxy Acetic Acid

Molecular Modeling Studies of (4-Bromo-2-chlorophenoxy)acetic Acid Conformations and Interactions

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and dynamic behavior of this compound. These studies are fundamental to understanding how the molecule interacts with its environment and biological targets.

Molecular dynamics simulations can be used to model the behavior of this compound in various solvent environments, revealing how intermolecular interactions, such as hydrogen bonding with water molecules, affect its conformational preferences. Furthermore, these simulations can predict how the molecule might bind to a receptor or active site. For instance, studies on similar molecules like p-chlorophenoxyacetic acid have utilized molecular simulation techniques to predict their interaction with protein channels. nih.gov In such models, the docking of the molecule into a binding pocket is simulated, and the stability of the resulting complex is evaluated based on the intermolecular forces at play, including van der Waals interactions, electrostatic interactions, and hydrogen bonds.

The insights gained from these molecular modeling studies are critical for structure-activity relationship (SAR) analyses, where the correlation between the molecule's three-dimensional structure and its biological activity is investigated.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties.

These calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. The calculated electrostatic potential surface, for example, can visually represent these reactive sites.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other calculated properties, such as atomic charges, bond orders, and dipole moments, further contribute to a comprehensive understanding of the molecule's chemical nature.

For instance, the Automated Topology Builder (ATB) and Repository can utilize quantum mechanics to process and generate topologies for molecules like (4-Bromo-2-formylphenoxy)aceticacid, a related compound, which can then be used in molecular dynamics simulations. uq.edu.au This highlights the integration of quantum chemical calculations in broader computational chemistry workflows.

In Silico Approaches for Predicting Derivatization Pathways and Product Stability of this compound Transformations

In silico, or computational, approaches are valuable for predicting the potential derivatization pathways of this compound and assessing the stability of the resulting products. These methods can save significant time and resources compared to traditional experimental approaches.

By modeling reaction mechanisms, it is possible to predict the most likely sites for chemical modification on the this compound scaffold. For example, the carboxylic acid group is a common site for derivatization, such as esterification. nih.gov Computational tools can simulate these reactions and calculate the activation energies and reaction enthalpies to predict the feasibility and kinetics of different derivatization strategies.

Furthermore, the stability of potential derivatives can be assessed computationally. By calculating the thermodynamic properties of the parent molecule and its derivatives, researchers can predict which modifications are likely to result in stable compounds. This is particularly important in the design of new molecules with desired properties, as unstable compounds are unlikely to be viable candidates for further development.

Computational Design Strategies for Novel Bioactive Compounds Based on the this compound Scaffold

The this compound scaffold can serve as a starting point for the computational design of novel bioactive compounds. mdpi.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and virtual screening are central to this process.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of phenoxyacetic acid derivatives with known activities, a predictive QSAR model can be developed. mdpi.com This model can then be used to predict the activity of new, computationally designed derivatives of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing.

Virtual screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. If the target for this compound or its derivatives is known, its three-dimensional structure can be used to dock a library of virtual compounds. The compounds that show the best predicted binding affinity and interaction profile can then be selected for further investigation. This approach significantly accelerates the discovery of new lead compounds.

The rational design of new molecules based on the this compound scaffold is an iterative process, where computational predictions guide the synthesis and testing of new compounds, and the experimental results are then used to refine the computational models.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Chlorophenoxy Acetic Acid

Development of Sustainable and Green Chemistry Approaches for the Synthesis of (4-Bromo-2-chlorophenoxy)acetic Acid

Traditional synthetic routes for phenoxyacetic acids often rely on Williamson ether synthesis, which can involve harsh reagents, organic solvents, and significant energy consumption. The future of chemical manufacturing necessitates a shift towards more environmentally benign processes. Research into green chemistry approaches for synthesizing this compound could revolutionize its production, making it more efficient and sustainable.

Future investigations should prioritize methods that align with the principles of green chemistry, such as atom economy, use of renewable resources, and avoidance of hazardous substances. sci-hub.st Promising areas include the adoption of mechanochemistry, which uses mechanical force to drive reactions, often in the absence of bulk solvents. rsc.orgnih.gov Ball-milling techniques have already shown success in the synthesis of related heterocyclic compounds and could be adapted for the etherification step in the synthesis of the target acid. rsc.org Another promising avenue is the use of concentrated solar radiation as a renewable energy source, potentially paired with natural catalysts like lemon juice, to drive the synthesis. nih.gov

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Parameter | Conventional Method (e.g., Williamson Ether Synthesis) | Potential Green Chemistry Approaches |

| Energy Source | Thermal heating (fossil fuels) | Mechanochemical (ball-milling), Concentrated Solar Radiation (CSR) nih.gov |

| Solvents | DMF, Acetone (B3395972), other volatile organic compounds (VOCs) | Solvent-free (neat), water, or biodegradable solvents like ethanol (B145695) sci-hub.stnih.gov |

| Catalysts | Strong bases (e.g., NaOH, K₂CO₃) | Natural acids (citric acid in lemon juice) nih.gov, reusable solid catalysts |

| Byproducts | Salt waste, solvent waste | Minimal waste, potentially recyclable catalysts |

| Reaction Time | Hours to days | Minutes to hours rsc.org |

Exploring Novel Derivatization Reactions and Synthetic Transformations of this compound for Undiscovered Applications

The molecular architecture of this compound offers multiple reactive sites for chemical modification, opening the door to a vast array of new derivatives with potentially unique properties. While standard derivatization of the carboxylic acid group into esters and amides is known, future research can explore more complex and novel transformations. mdpi.comnih.gov

The carboxylic acid moiety is a prime target for creating bioisosteres such as tetrazoles or hydroxamic acids, which could modulate the compound's biological activity. The aromatic ring, activated by the phenoxy group and halogens, is ripe for electrophilic substitution reactions, allowing for the introduction of nitro, amino, or additional halogen groups to fine-tune electronic and steric properties. Furthermore, the carbon-bromine bond serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse aryl, alkyl, or alkynyl fragments. The ether bond itself, while generally stable, could be a target for cleavage under specific catalytic conditions, leading to another class of functionalized phenols.

Table 2: Potential Novel Derivatization Pathways

| Target Functional Group | Reaction Type | Potential New Compound Class | Potential Application Area |

| Carboxylic Acid (-COOH) | Bioisosteric Replacement | Tetrazole or Hydroxamic Acid Derivatives | Medicinal Chemistry |

| Aromatic Ring (C-H) | Electrophilic Nitration/Reduction | Amino-(4-bromo-2-chlorophenoxy)acetic Acids | Dye Synthesis, Polymer Precursors |

| Carbon-Bromine Bond (C-Br) | Suzuki Cross-Coupling | Biphenyl-substituted Phenoxyacetic Acids | Liquid Crystals, Agrochemicals nih.gov |

| Ether Linkage (-O-) | Catalytic Ether Cleavage | Functionalized 4-Bromo-2-chlorophenols | Fine Chemical Synthesis |

Investigation of this compound as a Scaffold for Diverse Chemical Library Synthesis

A scaffold in medicinal chemistry is a core molecular structure to which various substituents are attached to create a "library" of related compounds for biological screening. The phenoxyacetic acid framework is a well-established "privileged scaffold" found in many biologically active compounds. mdpi.comnih.gov The specific substitution pattern of this compound makes it an attractive starting point for generating focused chemical libraries aimed at discovering new therapeutic agents.

Future research should leverage this scaffold to systematically explore chemical space. By creating a matrix of reactants that modify its key positions, a large and diverse library can be synthesized. For instance, a library could be generated by reacting the core acid with a hundred different amines to form amides, while simultaneously varying the substituent attached to the bromine position via cross-coupling with a hundred different boronic acids. This combinatorial approach could rapidly produce thousands of unique molecules for high-throughput screening against various biological targets, such as protein kinases, G-protein coupled receptors, or enzymes like cyclooxygenase (COX). researchgate.net

Table 3: Hypothetical Library Synthesis Based on the this compound Scaffold

| Scaffold Position | Modification Reaction | Example Building Blocks (R¹, R²) | Resulting Diversity |

| Position 1 (Carboxylic Acid) | Amide Coupling | R¹-NH₂ (e.g., benzylamine, morpholine, aniline (B41778) derivatives) | Amide Library |

| Position 2 (Aromatic C-Br) | Suzuki Coupling | R²-B(OH)₂ (e.g., phenylboronic acid, thiopheneboronic acid) | Biaryl Library |

| Position 3 (Aromatic C-H) | Friedel-Crafts Acylation | R³-COCl (e.g., acetyl chloride, benzoyl chloride) | Acylated Library |

Advanced Methodologies for Comprehensive Mechanistic Understanding of Reactions Involving this compound

A profound understanding of how a reaction proceeds at the molecular level is critical for optimizing conditions, maximizing yields, and preventing unwanted side reactions. Future research should employ state-of-the-art analytical and computational techniques to unravel the detailed mechanisms of reactions involving this compound.

The development of real-time, in situ monitoring techniques has been transformative for mechanistic studies. nih.gov Applying methods like in situ Raman spectroscopy or synchrotron powder X-ray diffraction could allow researchers to observe the formation of transient intermediates, cocrystals, or polymorphic forms during a reaction, providing unprecedented insight. nih.gov For example, these methods could be used to study the kinetics and intermediates of the green synthesis approaches described in section 6.1. nih.gov Concurrently, high-level computational chemistry, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of unexplored reactions, thereby guiding experimental design and accelerating discovery.

Table 4: Advanced Methodologies for Mechanistic Studies

| Methodology | Type of Information Provided | Application to this compound |

| In Situ Raman Spectroscopy | Real-time monitoring of bond vibrations, identification of intermediates, kinetic data. nih.gov | Following the esterification or amidation reaction to identify key intermediates and determine reaction rates. |

| In Situ Powder X-ray Diffraction (PXRD) | Tracking changes in solid-state structure, identifying crystalline intermediates and products. nih.gov | Elucidating the mechanism of solvent-free mechanochemical synthesis. nih.gov |

| Isotope Labeling Studies | Tracing the path of specific atoms through a reaction mechanism. | Using ¹⁸O-labeled water during hydrolysis to confirm the site of bond cleavage. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and spectroscopic properties. | Predicting the regioselectivity of aromatic substitution reactions and rationalizing catalyst performance. |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the acetic acid side chain (δ 4.6–4.9 ppm for OCH₂; δ 13.2 ppm for COOH) .

- LC/MS : Confirm molecular weight (m/z ~267.48 for [M-H]⁻) and detect impurities .

- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

Advanced Application : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve structural ambiguities in halogenated analogs .

How can researchers resolve contradictions in reported biological activities of halogenated phenoxyacetic acids?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurity profiles. For example:

- Antimicrobial Activity : Variations in MIC values may stem from differences in bacterial strains or compound solubility. Use standardized CLSI protocols and DMSO controls .

- Cytotoxicity : Conflicting IC₅₀ data could reflect cell line specificity (e.g., HeLa vs. MCF-7). Validate findings with orthogonal assays (MTT, apoptosis markers) .

Recommendation : Publish full experimental details (solvents, pH, incubation time) to enable cross-study comparisons .

What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

Q. Advanced Research Focus

- pH Adjustment : Stabilize the carboxylic acid group by buffering solutions at pH 5–6 (near its pKa ~2.8) to minimize degradation .

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage .

- Co-solvents : Use DMSO or PEG-400 to enhance solubility while avoiding precipitation .

How does the compound’s crystal structure inform its intermolecular interactions?

Advanced Research Focus

X-ray crystallography reveals planar hydrogen-bonded dimers (O···O distance ~2.60 Å), similar to (4-chlorophenoxy)acetic acid . This arrangement:

- Favors π-π stacking of aromatic rings.

- Influences solubility and melting point (mp 147–149°C) .

Application : Use crystallographic data to design co-crystals with improved bioavailability .

What computational methods predict the environmental fate of this compound?

Q. Advanced Research Focus

- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and toxicity (ECOSAR) using halogen substitution patterns .

- Molecular Dynamics : Simulate soil adsorption coefficients (Koc) based on logP (~2.5) .

Validation : Compare predictions with experimental OECD 301D ready biodegradability tests .

How can researchers optimize reaction yields in halogenated acetic acid syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.